![molecular formula C15H14F3N B14765927 (4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)
(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethyl group and a methanamine group attached to a biphenyl structure. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as Ruppert’s reagent (CF3TMS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce primary or secondary amines.
科学的研究の応用
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific electronic and optical properties.
作用機序
The mechanism of action of (4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing its lipophilicity and electronic effects. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
- (4-Chloro-2-(trifluoromethyl)phenyl)methanamine
- (4-Bromo-2-(trifluoromethyl)phenyl)methanamine
- (4-(Trifluoromethyl)benzylamine
Uniqueness
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to the presence of both a trifluoromethyl group and a methanamine group on a biphenyl scaffold. This combination of functional groups imparts distinct electronic and steric properties to the compound, making it valuable in various research and industrial applications.
特性
分子式 |
C15H14F3N |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
[2-methyl-5-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C15H14F3N/c1-10-6-7-11(8-12(10)9-19)13-4-2-3-5-14(13)15(16,17)18/h2-8H,9,19H2,1H3 |
InChIキー |
NUEXERJNIGMHSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



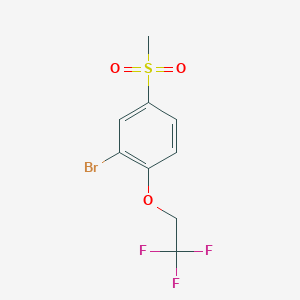
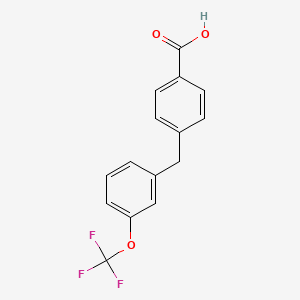

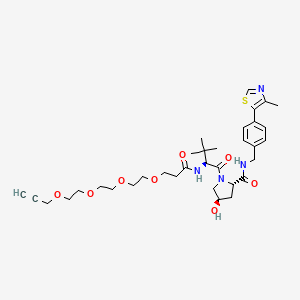
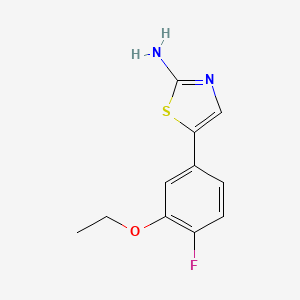
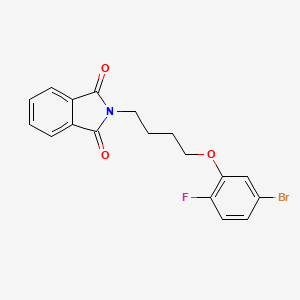
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)
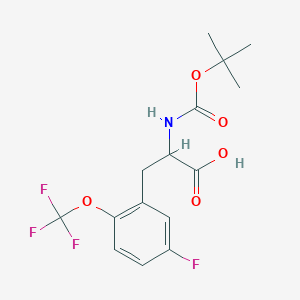



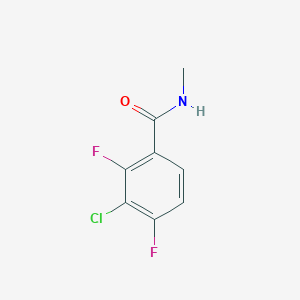
![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)
